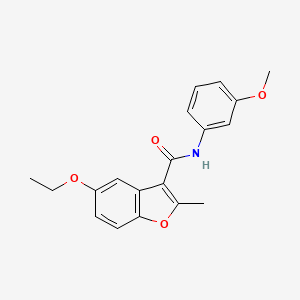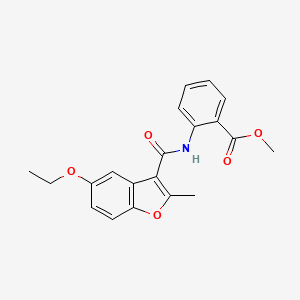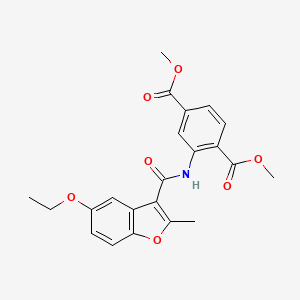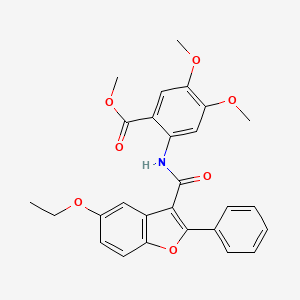![molecular formula C22H21N5O2S B6545171 N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946250-14-2](/img/structure/B6545171.png)
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule that contains an indole group, a thiazole group, and an acetamide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a similar bicyclic compound where the five-membered ring contains a nitrogen and a sulfur atom. Acetamide is a functional group consisting of an acyl group bonded to nitrogen.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they are bonded to. Typically, nuclear magnetic resonance (NMR), UV, IR, and mass spectral data are used to determine the structure of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Compounds with similar structures have been used as non-steroidal anti-inflammatory drugs (NSAIDs). For example, Naproxen, a NSAID, works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Analgesic Applications
Similar to its anti-inflammatory applications, the compound could potentially be used as an analgesic. NSAIDs like Naproxen are known for their pain-relieving properties .
Antipyretic Applications
The compound could potentially be used to reduce fever. This is based on the antipyretic properties of similar compounds like Acetaminophen .
Treatment of Arthritis and Musculoskeletal Disorders
2-Arylpropanoic acids, a class of compounds to which similar compounds belong, are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Antiviral Applications
Some compounds, like Naproxen, have been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that Naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation
Tryptamine derivatives, which share a similar structure with the compound , play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both COX-1 and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules are involved in various physiological responses such as inflammation, pain, and fever.
Result of Action
Based on the known mode of action, it can be inferred that the compound might have analgesic and anti-inflammatory effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBRNDRPKTVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)


![N-benzyl-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545133.png)
![3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea](/img/structure/B6545135.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545150.png)
![N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545163.png)
![N-(4-bromo-2-fluorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545168.png)
![N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6545179.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6545180.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6545189.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6545190.png)